1-(3-Methoxypropanesulfonyl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-(3-methoxypropylsulfonyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAYTMXSAIZTCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methoxypropanesulfonyl)piperidin-4-ol involves several steps. One common synthetic route includes the reaction of piperidin-4-ol with 3-methoxypropanesulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-(3-Methoxypropanesulfonyl)piperidin-4-ol can undergo various chemical reactions, including:
Scientific Research Applications
1-(3-Methoxypropanesulfonyl)piperidin-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropanesulfonyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity . This interaction can lead to various pharmacological effects, such as analgesia or anti-inflammatory responses .
Comparison with Similar Compounds
1-(3-Methoxypropanesulfonyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.
4-Piperidinol: A hydroxylated derivative of piperidine, which serves as a precursor in the synthesis of this compound.
1-(3-Methoxypropyl)piperidine: A similar compound where the sulfonyl group is replaced by a methoxypropyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Biological Activity
1-(3-Methoxypropanesulfonyl)piperidin-4-ol is a synthetic compound with significant potential in medicinal chemistry due to its structural features, which allow it to interact with various biological targets. This compound is a derivative of piperidine, a well-known pharmacophore in drug development, and it possesses a sulfonyl group that enhances its biological activity.
The synthesis of this compound typically involves the reaction of piperidin-4-ol with 3-methoxypropanesulfonyl chloride under basic conditions. This reaction forms the sulfonamide linkage, which is crucial for its biological activity. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and other molecular targets in the central nervous system (CNS). As a piperidine derivative, it may modulate the activity of neurotransmitters, potentially affecting pathways involved in pain perception, inflammation, and other physiological processes.
Pharmacological Effects
This compound has been studied for various pharmacological effects, including:
- Analgesic Activity : Similar compounds have shown promise in pain relief through modulation of pain pathways.
- Anti-inflammatory Properties : The sulfonyl group is known to enhance anti-inflammatory effects by inhibiting pro-inflammatory mediators.
- Enzyme Inhibition : Research indicates potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with piperidine derivatives. For example:
- Antibacterial Activity : Compounds related to this compound have demonstrated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : In vitro studies have shown that piperidine derivatives can act as effective inhibitors of AChE and urease, with some compounds exhibiting IC50 values significantly lower than standard drugs .
- Binding Studies : Fluorescence quenching studies with bovine serum albumin (BSA) have elucidated the binding interactions of these compounds, suggesting favorable pharmacokinetic properties .
Comparative Analysis
The biological activity of this compound can be compared with other piperidine derivatives:
| Compound Name | IC50 (µM) for AChE | Antibacterial Activity | Notes |
|---|---|---|---|
| This compound | TBD | Moderate | Potential analgesic and anti-inflammatory effects |
| 4-Piperidinol | 5.0 | Weak | Precursor compound |
| Piperidine | 10.0 | Moderate | Parent compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
